Hydroxyzine pamoate

Vue d'ensemble

Description

Hydroxyzine pamoate is a first-generation antihistamine belonging to the piperazine class of chemicals. It is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. This compound is known for its sedative, anxiolytic, and antiemetic properties .

Méthodes De Préparation

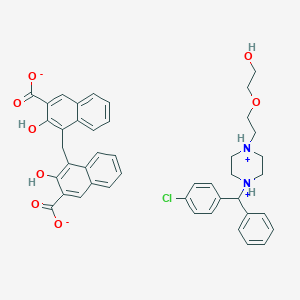

Synthetic Routes and Reaction Conditions: Hydroxyzine pamoate is synthesized through a multi-step process. The primary component, hydroxyzine, is synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. The resulting hydroxyzine is then combined with pamoic acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving hydroxyzine in dimethylformamide and then reacting it with pamoic acid. The reaction mixture is then purified and crystallized to obtain this compound in its final form .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxyzine pamoate undergoes various chemical reactions, including:

Oxidation: Hydroxyzine can be oxidized to form cetirizine, its active metabolite.

Reduction: Hydroxyzine can be reduced under specific conditions to yield different derivatives.

Substitution: Hydroxyzine can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Cetirizine: Formed through the oxidation of hydroxyzine.

Various derivatives: Formed through reduction and substitution reactions.

Applications De Recherche Scientifique

Anxiety Disorders

Hydroxyzine pamoate is widely used for managing anxiety disorders, including generalized anxiety disorder and panic disorder.

- Efficacy in Generalized Anxiety Disorder : Multiple studies have demonstrated its effectiveness compared to placebo, showing significant reductions in anxiety scores. A controlled trial indicated that hydroxyzine provided faster cognitive improvement than lorazepam in patients with panic disorder .

- Case Study : A 25-year-old male with panic disorder experienced acute exacerbation symptoms such as tachycardia and hyperventilation. Treatment with hydroxyzine resulted in significant symptom relief, highlighting its rapid action in acute anxiety episodes .

Chronic Urticaria

This compound has been shown to be effective in treating chronic idiopathic urticaria.

- Clinical Trial Findings : In a study involving patients with chronic urticaria, those treated with this compound in combination with cimetidine reported significant symptom improvement and lower wheal responses to histamine .

Pediatric Applications

This compound is utilized in pediatric settings for sedation during dental procedures.

- Sedation in Pediatric Dentistry : When combined with chloral hydrate, hydroxyzine improved patient behavior during dental work without increasing the risk of respiratory complications .

Management of Otitis Media

Research indicates that this compound can help manage secretory otitis media.

- Study Results : In children with this condition, hydroxyzine reduced relapse rates and histamine levels in middle ear effusions, suggesting its role in treating allergic and non-allergic mast cell activation conditions .

Tardive Dyskinesia

Emerging evidence suggests that hydroxyzine may be beneficial for patients suffering from tardive dyskinesia.

- Mechanism of Action : Studies have shown that hydroxyzine can reduce cerebrospinal fluid concentrations of certain neurotransmitters associated with this condition, indicating a potential therapeutic effect .

Alcohol Detoxification

This compound has been evaluated as an adjunct treatment during alcohol detoxification.

- Comparative Efficacy : While not as effective as benzodiazepines like diazepam, it has been found to be a viable option for some patients undergoing detoxification .

Insomnia Treatment

Recent studies suggest that hydroxyzine may serve as a short-term treatment option for insomnia.

- Research Findings : Reviews indicate that hydroxyzine can improve sleep quality in adults, making it a potential alternative for those seeking non-benzodiazepine options for sleep disturbances .

Summary Table of Applications

Mécanisme D'action

Hydroxyzine pamoate is often compared with hydroxyzine hydrochloride. Both compounds share similar mechanisms of action but differ in their chemical composition and pharmacokinetic properties . This compound is more lipophilic, allowing it to cross the blood-brain barrier more effectively, which enhances its central nervous system effects .

Comparaison Avec Des Composés Similaires

Hydroxyzine hydrochloride: Another form of hydroxyzine with similar therapeutic uses.

Cetirizine: An active metabolite of hydroxyzine with antihistamine properties.

Loratadine: A second-generation antihistamine with fewer sedative effects.

Hydroxyzine pamoate stands out due to its potent sedative and anxiolytic effects, making it a valuable compound in both clinical and research settings.

Activité Biologique

Hydroxyzine pamoate is a first-generation antihistamine with notable sedative and anxiolytic properties. This compound has been extensively studied for its biological activities, particularly in the context of cancer treatment, anti-inflammatory effects, and its mechanisms of action at the cellular level.

This compound operates through multiple pathways, primarily involving its interaction with histamine receptors, but also extending to other signaling pathways that influence cell survival and apoptosis.

1. Antihistaminic Activity

Hydroxyzine acts as an antagonist at the H1 histamine receptor, which contributes to its sedative effects. This property is beneficial in treating anxiety and sleep disorders.

2. Induction of Apoptosis in Cancer Cells

Recent studies have demonstrated that hydroxyzine can induce apoptosis in certain cancer cell lines, such as triple-negative breast cancer (TNBC). The compound triggers cell death via:

- Mitochondrial Pathway Activation : Hydroxyzine treatment leads to mitochondrial superoxide generation and a decrease in mitochondrial membrane potential (MMP) by 41.8% in BT-20 cells and 11.6% in HCC-70 cells .

- Caspase Cascade Activation : Increased levels of cleaved caspases (3, 7, 8) indicate activation of the apoptotic pathway .

Table 1: Hydroxyzine-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (µM) | % Apoptosis at 24h | % Apoptosis at 48h |

|---|---|---|---|

| BT-20 | 10 | 12.8 | 18.6 |

| BT-20 | 20 | 18.4 | 19.9 |

| HCC-70 | 10 | 13.9 | 14.5 |

| HCC-70 | 50 | 33.1 | - |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties, particularly concerning its effects on immune cells like macrophages. Research indicates:

- Immunomodulatory Effects : Hydroxyzine hydrochloride (a related form) can modulate inflammatory responses through pathways involving p38 MAPK and PI3K . In activated macrophages, hydroxyzine exhibits anti-inflammatory effects while inducing a mild inflammatory response in non-activated cells.

Table 2: Effects of Hydroxyzine on Macrophage Activation

| Treatment Condition | p38 MAPK Levels (%) | PI3K Levels (%) |

|---|---|---|

| Control | 77.00 | 12.03 |

| LPS Activation | 62.56 | 46.80 |

| Hydroxyzine (20 µg/ml) | Decreased | Increased |

Clinical Implications

The biological activities of this compound extend beyond its antihistaminic effects:

- Anxiety and Sleep Disorders : Due to its sedative properties, hydroxyzine is frequently prescribed for anxiety relief and as a premedication for sedation.

- Cancer Therapy : The ability to induce apoptosis in cancer cells suggests potential applications in oncology, particularly for drug-resistant cancer types .

Case Studies

Several case studies highlight the effectiveness of hydroxyzine in clinical settings:

- A study involving patients with anxiety disorders demonstrated significant improvements in anxiety levels when treated with hydroxyzine compared to placebo .

- In oncology, patients receiving hydroxyzine as part of their treatment regimen experienced reduced tumor growth rates alongside conventional therapies .

Propriétés

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOKGIIKXGMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine pamoate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00907580 | |

| Record name | Hydroxyzine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10246-75-0 | |

| Record name | Hydroxyzine pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10246-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine pamoate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine pamoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyzine pamoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine embonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20215MUFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.